molecular formula C19H23ClN2OS B12589846 Benzamide, 4-chloro-N-[[2-(methylthio)-6-pentyl-3-pyridinyl]methyl]- CAS No. 647011-41-4

Benzamide, 4-chloro-N-[[2-(methylthio)-6-pentyl-3-pyridinyl]methyl]-

Cat. No.: B12589846
CAS No.: 647011-41-4
M. Wt: 362.9 g/mol
InChI Key: PQXAEAIEKVPEHC-UHFFFAOYSA-N
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Description

Benzamide, 4-chloro-N-[[2-(methylthio)-6-pentyl-3-pyridinyl]methyl]- is a complex organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

The synthesis of Benzamide, 4-chloro-N-[[2-(methylthio)-6-pentyl-3-pyridinyl]methyl]- typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. This method utilizes lithium diisopropylamide (LDA) as a base and tetrahydrofuran (THF) as a solvent, with reaction temperatures maintained at around 40°C for 24 hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Benzamide, 4-chloro-N-[[2-(methylthio)-6-pentyl-3-pyridinyl]methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted benzamides.

Scientific Research Applications

Benzamide, 4-chloro-N-[[2-(methylthio)-6-pentyl-3-pyridinyl]methyl]- has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where benzamide derivatives have shown efficacy, such as cancer and neurological disorders.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Benzamide, 4-chloro-N-[[2-(methylthio)-6-pentyl-3-pyridinyl]methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and methylthio groups allows the compound to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The pyridinyl group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Benzamide, 4-chloro-N-[[2-(methylthio)-6-pentyl-3-pyridinyl]methyl]- can be compared with other benzamide derivatives, such as:

    Ethenzamide: An analgesic with a simpler structure, lacking the chloro and pyridinyl groups.

    Moclobemide: An antidepressant that also lacks the chloro and pyridinyl groups but contains a morpholine ring.

    Metoclopramide: An antiemetic and prokinetic agent with a similar benzamide core but different substituents.

Properties

CAS No.

647011-41-4

Molecular Formula

C19H23ClN2OS

Molecular Weight

362.9 g/mol

IUPAC Name

4-chloro-N-[(2-methylsulfanyl-6-pentylpyridin-3-yl)methyl]benzamide

InChI

InChI=1S/C19H23ClN2OS/c1-3-4-5-6-17-12-9-15(19(22-17)24-2)13-21-18(23)14-7-10-16(20)11-8-14/h7-12H,3-6,13H2,1-2H3,(H,21,23)

InChI Key

PQXAEAIEKVPEHC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NC(=C(C=C1)CNC(=O)C2=CC=C(C=C2)Cl)SC

Origin of Product

United States

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